5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole
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Overview
Description
The compound “5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a pyrazole ring, an azetidine ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several cyclic structures, which could influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the pyrazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Researchers have synthesized derivatives of this compound and evaluated their radical scavenging activity using the DPPH assay. Remarkably, some derivatives exhibited better radical scavenging activity than ascorbic acid, a well-known antioxidant .
Anticancer Potential
Several drugs with pyrazole rings are approved for cancer treatment. In vitro studies on colorectal carcinoma cells (RKO) revealed that certain derivatives of this compound are cytotoxic. Notably, compound 3i demonstrated potent scavenging activity (IC50 of 6.2 ± 0.6 µM) and cytotoxicity against RKO cells (IC50 of 9.9 ± 1.1 μM) . Further investigations into its mechanism of action are warranted.
Antipromastigote Activity
Molecular simulations highlighted the antipromastigote activity of compound 13, which binds favorably to the LmPTR1 pocket. Lower binding free energy (−9.8 kcal/mol) suggests promising efficacy against Leishmania parasites .
Antimicrobial Potential
Among the derivatives, compounds 1a and 1b demonstrated good antimicrobial potential . Further studies could explore their effectiveness against specific pathogens.
Structural Insights
The crystal structure of (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone was determined by X-ray diffraction, providing valuable structural insights . Such information aids in understanding its interactions and potential applications.
Drug Design and Optimization
Given the pyrazole ring’s prevalence in approved drugs, exploring modifications of this compound for drug design and optimization is promising. Computational studies can guide the synthesis of novel derivatives with improved pharmacological properties.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-9-3-13-17(4-9)7-11-5-16(6-11)8-12-14-10(2)18-15-12/h3-4,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQISSMPBNTEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=NOC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole |
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